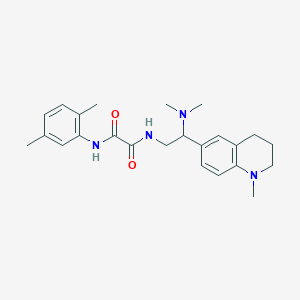

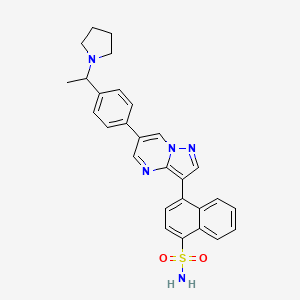

![molecular formula C17H13N3O3S3 B2724234 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896337-44-3](/img/structure/B2724234.png)

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide, also known as MMB, is a small molecule that has been extensively studied for its potential therapeutic applications. MMB is a member of the benzothiazole family of compounds, which are known to exhibit a wide range of biological activities.

科学的研究の応用

Class III Antiarrhythmic Activity

A study described the synthesis and class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides, highlighting their potent activity and lack of effects on conduction both in vitro and in vivo. These compounds, including variants with a 2-aminobenzimidazole group, demonstrated significant prolongation of action potential duration due to their specific blockade of the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).

Antimalarial and Antiviral Applications

Another investigation explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating their in vitro antimalarial activity and potential against COVID-19 by utilizing computational calculations and molecular docking studies. This research underscored the compounds' promising IC50 values and ADMET properties, pointing to their significant selectivity index and low cytotoxicity at effective concentrations (Fahim & Ismael, 2021).

Antitumor Activity

Further research into bisamides derivatives containing benzothiazole revealed their synthesis from o-methylbenzoic acid and substituted-o-aminobenzoic acid, with some exhibiting antiviral activities against CMV. Additionally, novel bisamide compounds containing a benzothiazole unit were synthesized, showing preliminary in vitro antitumor activity against PC3 and BGC-823 cells (Lu Ping, 2012).

Anticancer Evaluation

A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups evaluated their in vitro anticancer activity against human cancer cell lines, revealing promising activity and identifying potential anticancer agents based on MTT assay results. The molecular docking study provided insights into the probable mechanism of action, and ADMET predictions suggested good oral drug-like behavior (Tiwari et al., 2017).

Coordination Chemistry

The coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors was explored, leading to the synthesis of novel cyclic sulfonamides by the thermal Diels-Alder reaction. This research contributed to the development of heterocyclic compounds with potential applications in material science and pharmaceuticals (Greig et al., 2001).

特性

IUPAC Name |

4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S3/c1-9-18-12-7-8-13-15(14(12)24-9)25-17(19-13)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHYKMJYKMCOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

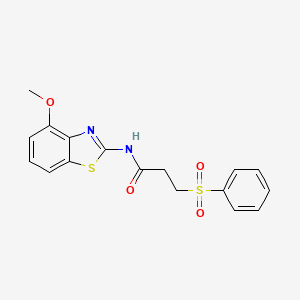

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)

![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)

![(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)

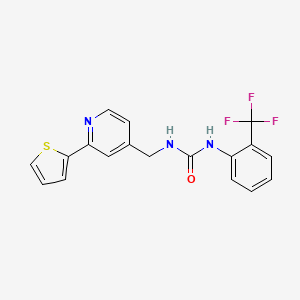

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)

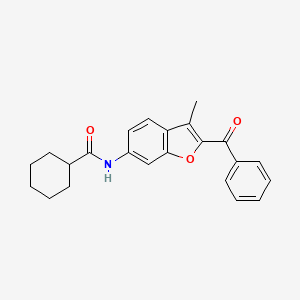

![{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate](/img/structure/B2724165.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)

![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)